![molecular formula C19H16N6OS2 B10805700 2-[[4-(2-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10805700.png)
2-[[4-(2-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[[4-(2-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H16N6OS2 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[[4-(2-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazole ring through cyclization reactions, followed by the introduction of thiazole and acetamide moieties. Various methods such as ultrasound-assisted synthesis have been reported to enhance yield and reduce reaction time .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown significant activity against various cancer cell lines:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
6d | HepG2 | 13.004 |
6e | HepG2 | 28.399 |
In a study assessing a series of triazole derivatives, compound 6d exhibited the highest anti-proliferative activity against HepG2 liver cancer cells, suggesting that specific substitutions on the aryl rings can enhance biological activity . The structure-activity relationship indicated that electron-donating groups significantly improved efficacy.
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi. For example, derivatives with similar structures demonstrated potent activity against Staphylococcus aureus and Candida albicans, indicating broad-spectrum antimicrobial effects .
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and microbial growth. Triazoles often act by interfering with nucleic acid synthesis or disrupting cellular membranes. For instance, some studies suggest inhibition of p38 mitogen-activated protein kinase (MAPK) pathways as a mechanism for anticancer activity .
Case Studies
- HepG2 Cell Line Study : A series of derivatives were tested against HepG2 cells using MTT assays. The results showed that structural modifications significantly influenced cytotoxicity levels.
- Antimicrobial Testing : A comparative study on various triazole derivatives revealed that those with thiazole substituents displayed enhanced antibacterial properties compared to their counterparts without such modifications.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 2-[[4-(2-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide exhibits significant anticancer properties. In vitro evaluations demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
Cell Line | Percent Growth Inhibition (PGI) |
---|---|
SNB-19 | 86.61% |
OVCAR-8 | 85.26% |
NCI-H40 | 75.99% |
HCT-116 | 67.55% |
These results suggest that the compound may act as a potent inhibitor against specific cancer types .
Anti-inflammatory Properties
Molecular docking studies have shown that the compound may inhibit enzymes associated with inflammatory pathways, such as 5-lipoxygenase (5-LOX). The computational analysis suggests that structural modifications could enhance its anti-inflammatory potency further .
Antimicrobial Activity
Preliminary tests have indicated that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid replication.
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal detailed the synthesis and evaluation of this compound against several cancer cell lines. The study utilized both in vitro assays and computational modeling to predict efficacy and mechanism of action .
Case Study 2: Inflammation Modulation
Another research effort focused on the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers when treated with varying doses of the compound, supporting its potential as an anti-inflammatory agent .
Chemical Reactions Analysis
Formation of the Triazole Ring
The synthesis of the triazole core typically involves condensation reactions between hydrazines and ketones or aldehydes. For derivatives like the target compound, the 1,2,4-triazole ring is often formed via cyclization of hydrazones with isocyanates or other electrophilic partners.
Coupling Reactions
The N-(1,3-thiazol-2-yl)acetamide moiety is likely introduced through amide bond formation. This step may involve coupling reagents (e.g., carbodiimides) or direct acylation of the thiazole nitrogen under basic conditions.
Sulfanyl Group Chemistry
The sulfanyl (-S-) group in the triazole ring undergoes nucleophilic substitution reactions, facilitating further functionalization. For example, alkylating agents or aryl halides can replace the sulfur atom, though such reactions require careful control to avoid side products.
Amide Hydrolysis
The acetamide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or their salts. This reaction is critical for structural modifications or bioisosteric replacements.
Thiazole Ring Reactivity
The 1,3-thiazole ring may undergo electrophilic substitution at the 2-position. For example, alkylation or acylation can occur at this site, depending on reaction conditions.
Cycloaddition Reactions
Triazole rings are known participants in [3+2] cycloaddition reactions (e.g., click chemistry), though the sulfanyl substituent may influence reactivity. Such reactions could enable the synthesis of fused heterocycles.
Stability and Reactivity Considerations
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the sulfanyl group.
-
pH Sensitivity : The acetamide group is stable under neutral conditions but hydrolyzes rapidly in acidic/basic environments.
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Thermal Stability : Triazoles generally withstand moderate heating, but prolonged exposure to high temperatures (>200°C) may induce decomposition .
Biological Implications of Reactivity
The compound’s reactivity profile suggests potential applications in medicinal chemistry. For example:
-
Enzyme Inhibition : The sulfanyl group may act as a leaving group, enabling covalent binding to enzyme targets.
-
Anticancer Activity : Triazole derivatives with pyridyl or aryl substituents often exhibit kinase inhibition, a common mechanism in anticancer therapies .
By optimizing reaction conditions (e.g., microwave irradiation) and leveraging the compound’s functional groups, researchers can tailor its reactivity for specific biological or chemical applications.
Properties
Molecular Formula |
C19H16N6OS2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[[4-(2-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H16N6OS2/c1-13-4-2-3-5-15(13)25-17(14-6-8-20-9-7-14)23-24-19(25)28-12-16(26)22-18-21-10-11-27-18/h2-11H,12H2,1H3,(H,21,22,26) |
InChI Key |
OQUSWKQNZAQTRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=NC=CS3)C4=CC=NC=C4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.